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molecular formula C8H12N5O4P B8636400 7-[2-(Phosphonomethoxy)ethyl]adenine

7-[2-(Phosphonomethoxy)ethyl]adenine

Cat. No. B8636400
M. Wt: 273.19 g/mol
InChI Key: KWRDJWFJFVMQRY-UHFFFAOYSA-N
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Patent
US06825348B2

Procedure details

Dinucleotide 24 afforded phosphonate 20 and adenosine 5′-monophosphate 21 in about 60% yield. 9-(β-D-Furanosyl)adenine-3′-[[1-(adenin-7-yl-ethoxy)methyl]-phosphonate] gave adenosine (40% yield) and 20 (60% yield). Dinucleotide analog 25, having a butenolide ester unit, was found to be stable to the enzyme.Compound 24, possessing both the skeletons of phosphonate 20 and 5′-adenosine monophosphate 21, was dephosphorylated at the 5′-position by snake venom in 80% yield after 8 h. The resultant 9-(b-D-furanosyl)adenine-3′-[[1-(adenin-7-yl-ethoxy)methyl]phosphonate] was hydrolyzed further in the presence of spleen phosphodiesterase to afford adenosine and phosphonate 20 in about 40-60% yield after 8 h. See, Hakimelahi et al. (1995) J. Med. Chem. 38: 4648-4659 and references cited therein. Spleen phosphodiesterase also degraded compound 24 to give 5′-adenosine monophosphate 21 and phosphonate 20 in an overall yield of 60% after 8 h. These results indicate that the phosphodiesterases recognized dinucleotide analog 24 as a normal substrate. In addition, it was found that nucleotide-containing butenolide 25 was completely resistant to snake venom and spleen enzymes.
[Compound]
Name
Dinucleotide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
9-(b-D-furanosyl)adenine 3′-[[1-(adenin-7-yl-ethoxy)methyl]phosphonate]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(=O)OCC=C1.[P:7]([CH2:11][O:12][CH2:13][CH2:14][N:15]1[C:23]2[C:18](=[N:19][CH:20]=[N:21][C:22]=2[NH2:24])[N:17]=[CH:16]1)([OH:10])([OH:9])=[O:8].P([O:29][CH2:30][C@H:31]1[O:35][C@@H:34]([N:36]2[C:45]3[N:44]=[CH:43][N:42]=[C:40]([NH2:41])[C:39]=3[N:38]=[CH:37]2)[C@H:33]([OH:46])[C@@H:32]1[OH:47])(O)(O)=O>>[C@@H:34]1([N:36]2[C:45]3[N:44]=[CH:43][N:42]=[C:40]([NH2:41])[C:39]=3[N:38]=[CH:37]2)[O:35][C@H:31]([CH2:30][OH:29])[C@@H:32]([OH:47])[C@H:33]1[OH:46].[P:7]([CH2:11][O:12][CH2:13][CH2:14][N:15]1[C:23]2[C:18](=[N:19][CH:20]=[N:21][C:22]=2[NH2:24])[N:17]=[CH:16]1)([OH:10])([OH:9])=[O:8]

Inputs

Step One
Name
Dinucleotide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CCO1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)COCCN1C=NC2=NC=NC(=C12)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)O
Step Five
Name
9-(b-D-furanosyl)adenine 3′-[[1-(adenin-7-yl-ethoxy)methyl]phosphonate]
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after 8 h
Duration
8 h

Outcomes

Product
Name
Type
product
Smiles
[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C=NC=2C(N)=NC=NC12
Name
Type
product
Smiles
P(=O)(O)(O)COCCN1C=NC2=NC=NC(=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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